4-amino-N~3~-(2-chlorobenzyl)-N~5~-(2,5-dimethoxybenzyl)-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(2,5-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(2,5-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions One common approach is the condensation of 2-chlorobenzylamine with 2,5-dimethoxybenzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification process often involves recrystallization and chromatographic techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(2,5-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(2,5-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(2,5-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Benzylamine derivatives: Compounds with similar benzylamine moieties.
Dimethoxyphenyl derivatives: Compounds with similar dimethoxyphenyl groups.
Uniqueness
4-AMINO-N3-[(2-CHLOROPHENYL)METHYL]-N5-[(2,5-DIMETHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential applications in various fields. The presence of both chlorophenyl and dimethoxyphenyl groups, along with the thiazole ring, provides a versatile scaffold for further modification and optimization in drug development and other research areas.
Properties
Molecular Formula |
C21H21ClN4O4S |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
4-amino-3-N-[(2-chlorophenyl)methyl]-5-N-[(2,5-dimethoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C21H21ClN4O4S/c1-29-14-7-8-16(30-2)13(9-14)11-25-21(28)19-17(23)18(26-31-19)20(27)24-10-12-5-3-4-6-15(12)22/h3-9H,10-11,23H2,1-2H3,(H,24,27)(H,25,28) |
InChI Key |
UBMVDWKVYFIBQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)C2=C(C(=NS2)C(=O)NCC3=CC=CC=C3Cl)N |
Origin of Product |
United States |
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